

# Introduction: The Versatility of a Substituted Imidazole

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## Compound of Interest

Compound Name: (1-Ethyl-1H-imidazol-2-yl)methanol

CAS No.: 63634-44-6

Cat. No.: B1594662

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**(1-Ethyl-1H-imidazol-2-yl)methanol** is a heterocyclic compound featuring an imidazole core, a functional group of immense significance in medicinal chemistry and materials science. Its structure is characterized by an ethyl group at the N1 position of the imidazole ring and a hydroxymethyl group at the C2 position. This specific arrangement of functional groups—a nucleophilic imidazole ring, a reactive hydroxyl group, and tailored lipophilicity from the ethyl substituent—makes it a highly valuable and versatile building block in organic synthesis.

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of **(1-Ethyl-1H-imidazol-2-yl)methanol**, with a focus on its role as a key intermediate in the development of pharmaceuticals and other bioactive molecules.<sup>[1]</sup> The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and drug discovery endeavors.

## Physicochemical and Spectroscopic Profile

The fundamental properties of **(1-Ethyl-1H-imidazol-2-yl)methanol** are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	126.16 g/mol	[1][2]
CAS Number	63634-44-6	[1][2]
Appearance	Liquid	[2]
InChI Key	QYEQHVNOKQUFFM- UHFFFAOYSA-N	[2]
Storage	Room temperature	[1]

## Spectroscopic Characterization: A Validating System

Confirmation of the structure and purity of **(1-Ethyl-1H-imidazol-2-yl)methanol** relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, creating a self-validating analytical workflow.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), a singlet or triplet for the methylene protons of the methanol group (which may couple with the hydroxyl proton), and two distinct signals for the protons on the imidazole ring. The integration of these signals confirms the proton count for each group.
  - <sup>13</sup>C NMR: The carbon spectrum will display six unique signals, corresponding to the two carbons of the ethyl group, the methylene carbon of the methanol substituent, and the three carbons of the imidazole ring. The chemical shifts provide insight into the electronic environment of each carbon atom.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The predicted monoisotopic mass is 126.079315 Da.[3] Common

adducts observed in electrospray ionization (ESI) would include  $[M+H]^+$  at  $m/z$  127.08659 and  $[M+Na]^+$  at  $m/z$  149.06853.[3]

- Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include a broad peak around 3200-3400  $\text{cm}^{-1}$  characteristic of the O-H stretching vibration of the alcohol, and various C-H, C-N, and C=N stretching and bending vibrations associated with the alkyl and imidazole portions of the molecule.

## Synthesis and Mechanistic Considerations

The synthesis of **(1-Ethyl-1H-imidazol-2-yl)methanol** can be achieved through various routes. A common and effective strategy involves the reduction of a suitable precursor, such as 1-ethyl-1H-imidazole-2-carbaldehyde. This approach is favored for its high efficiency and the ready availability of the starting materials.

## Experimental Protocol: Reduction of 1-Ethyl-1H-imidazole-2-carbaldehyde

This protocol describes a representative lab-scale synthesis. The choice of sodium borohydride as the reducing agent is based on its mild nature and high selectivity for aldehydes in the presence of the imidazole ring, minimizing side reactions. Methanol serves as an effective protic solvent that facilitates the reaction.

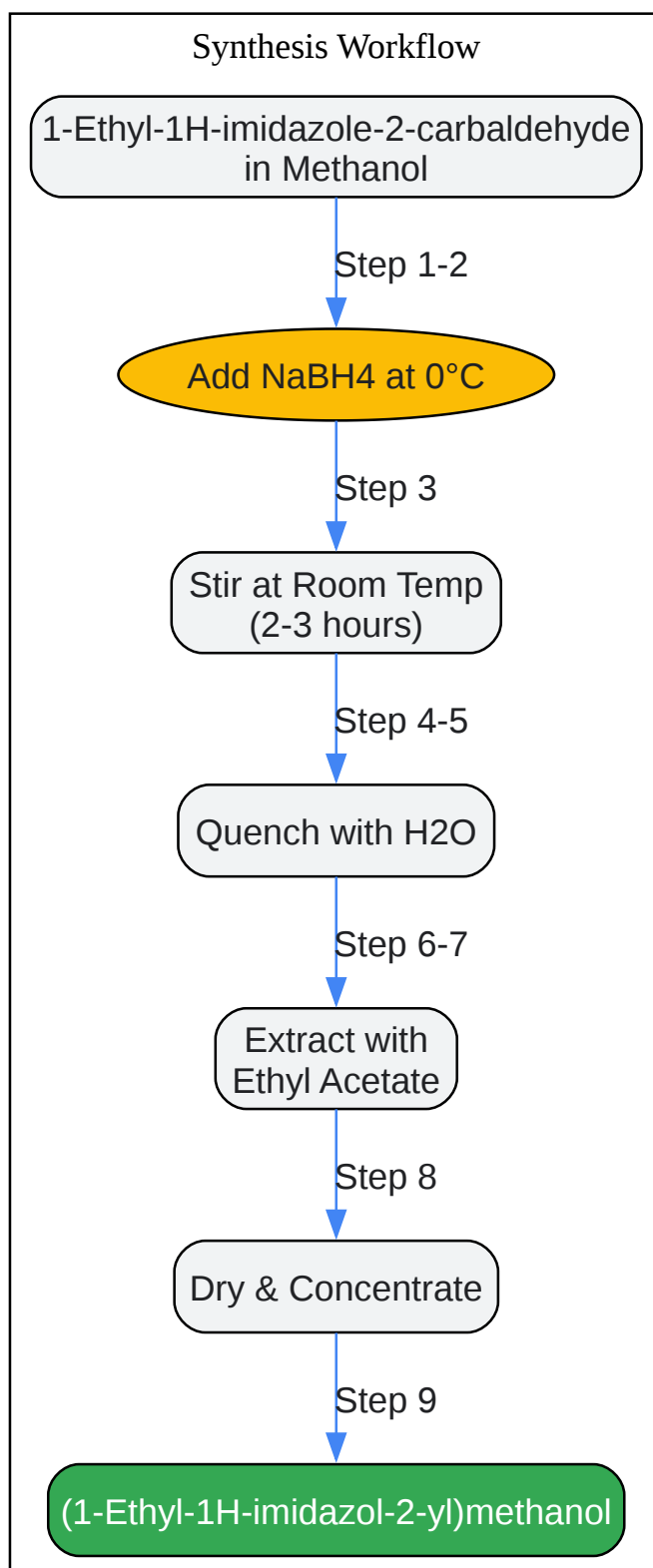
Materials:

- 1-Ethyl-1H-imidazole-2-carbaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Round-bottom flask, magnetic stirrer, ice bath

#### Step-by-Step Procedure:

- **Dissolution:** Dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.
- **Reduction:** Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Maintaining the temperature at 0 °C during the addition is critical for selectivity.
- **Reaction Progression:** After the complete addition of NaBH<sub>4</sub>, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted sodium borohydride.
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL). The product will partition into the organic layer.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(1-Ethyl-1H-imidazol-2-yl)methanol**.
- **Purification (Optional):** If necessary, the crude product can be further purified by column chromatography on silica gel.



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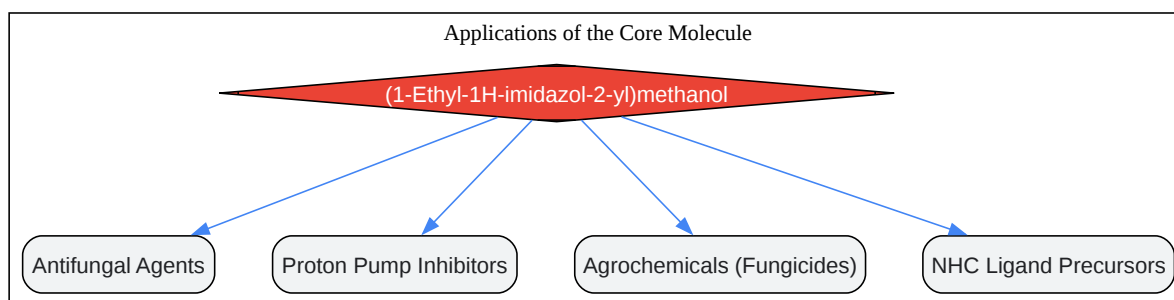
Caption: A workflow diagram for the synthesis of **(1-Ethyl-1H-imidazol-2-yl)methanol**.

# Reactivity and Strategic Applications in Drug Development

The synthetic utility of **(1-Ethyl-1H-imidazol-2-yl)methanol** stems from the distinct reactivity of its functional groups. The hydroxyl group can be readily converted into other functionalities (e.g., halides, esters, ethers), while the imidazole ring can act as a ligand for metal coordination or be further derivatized.

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1]

- **Antifungal Agents:** The imidazole moiety is a well-known pharmacophore in many antifungal drugs. It functions by coordinating with the heme iron in the active site of fungal cytochrome P450 enzymes, such as CYP51, disrupting ergosterol biosynthesis.[4] **(1-Ethyl-1H-imidazol-2-yl)methanol** serves as a foundational scaffold for building more complex antifungal agents.[1]
- **Proton Pump Inhibitors (PPIs) & H2 Antagonists:** Its structural features are valuable in the preparation of drugs targeting gastrointestinal disorders.[1]
- **Agrochemicals:** It is employed in the development of fungicides, where it disrupts essential fungal cellular processes.[1]
- **N-Heterocyclic Carbene (NHC) Precursors:** Imidazole derivatives are precursors to NHCs, which are powerful ligands in organometallic catalysis.[5][6] The methanol group can be modified to facilitate the formation of imidazolium salts, the direct precursors to NHCs.



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Caption: The relationship between the core molecule and its primary applications.

## Safety, Handling, and Storage

Proper handling of **(1-Ethyl-1H-imidazol-2-yl)methanol** is essential to ensure laboratory safety. While comprehensive toxicological data is not available, related imidazole compounds exhibit certain hazards.

- Hazard Classification: The compound is classified as an eye irritant (H319).[2] Related imidazole structures can cause skin irritation and may be harmful if swallowed.[7][8]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[9][11] Avoid contact with skin and eyes.[11][12]
- Storage: Store in a tightly closed container in a cool, dry place.[1] The recommended storage temperature is room temperature.[1]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

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